molecular formula C4H9IN4 B6188870 N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide CAS No. 2648966-13-4

N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide

Cat. No.: B6188870
CAS No.: 2648966-13-4
M. Wt: 240
InChI Key:
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Description

N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide: is a chemical compound with the molecular formula C4H9IN4. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide typically involves the reaction of N,N-dimethyl-4H-1,2,4-triazol-3-amine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydroiodide salt .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis methods, where the reactants are combined in large reactors under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using appropriate reducing agents.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazole compounds .

Scientific Research Applications

Chemistry: In chemistry, N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide is used as a catalyst in various organic synthesis reactions. It can facilitate reactions such as oxidative Michael addition and asymmetric acylation .

Biology: It may be used to investigate the mechanisms of action of various biological processes .

Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may have applications in the development of new drugs and treatments for various diseases .

Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    3,5-Diamino-1,2,4-triazole: This compound is structurally similar and is used in various chemical and biological applications.

    4H-1,2,4-triazol-3-amine: Another similar compound with applications in organic synthesis and catalysis.

Uniqueness: N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide group. This gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide involves the reaction of N,N-dimethylhydrazine with ethyl acetoacetate to form 4,5-dimethyl-1,2,4-triazolidine-3,5-dione. This intermediate is then reacted with hydrazine hydrate to form N,N-dimethyl-4H-1,2,4-triazol-3-amine, which is subsequently reacted with hydroiodic acid to form the hydroiodide salt of the final compound.", "Starting Materials": ["N,N-dimethylhydrazine", "ethyl acetoacetate", "hydrazine hydrate", "hydroiodic acid"], "Reaction": ["Step 1: N,N-dimethylhydrazine is reacted with ethyl acetoacetate in the presence of a base catalyst to form 4,5-dimethyl-1,2,4-triazolidine-3,5-dione.", "Step 2: The intermediate 4,5-dimethyl-1,2,4-triazolidine-3,5-dione is then reacted with hydrazine hydrate to form N,N-dimethyl-4H-1,2,4-triazol-3-amine.", "Step 3: N,N-dimethyl-4H-1,2,4-triazol-3-amine is then reacted with hydroiodic acid to form the hydroiodide salt of the final compound, N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide."] }

CAS No.

2648966-13-4

Molecular Formula

C4H9IN4

Molecular Weight

240

Purity

95

Origin of Product

United States

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